molecular formula C9H12ClNO2 B3029142 Ethyl 4-hydroxybenzimidate hydrochloride CAS No. 54998-28-6

Ethyl 4-hydroxybenzimidate hydrochloride

Cat. No. B3029142
CAS RN: 54998-28-6
M. Wt: 201.65
InChI Key: VKQSYNIFQPFOQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, ethyl 4-azidobenzoylaminoacetimidate was prepared from 4-aminobenzoic acid in a four-step synthesis . Similarly, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate provided an efficient synthesis route for 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . These methods suggest that the synthesis of ethyl 4-hydroxybenzimidate hydrochloride could also involve a multi-step reaction starting from 4-hydroxybenzoic acid or its derivatives.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . The crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one was also determined, showing the compound in the open-chain keto form . These studies indicate that a detailed molecular structure analysis of ethyl 4-hydroxybenzimidate hydrochloride would likely involve similar techniques.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in various chemical reactions. Ethyl 4-azidobenzoylaminoacetimidate was used for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits . The synthesis of phenylazopyrimidone dyes involved linking various aniline derivatives to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . These examples demonstrate the potential reactivity of ethyl 4-hydroxybenzimidate hydrochloride in forming cross-linked products or dyes when reacted with appropriate substrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the molar refraction and polarizability of a drug related to ethyl 4-hydroxybenzimidate hydrochloride were studied in aqueous solutions . The V-shaped molecule of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate had a dihedral angle between the two benzene rings . These studies provide a basis for understanding the physical and chemical properties of ethyl 4-hydroxybenzimidate hydrochloride, such as solubility, polarity, and optical properties.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-hydroxybenzimidate hydrochloride is involved in various chemical synthesis processes. For instance, it reacts with substituted aromatic and aliphatic acid hydrazides to form N-protected ethyl aminocarboxylate-acylhydrazones, which can undergo cyclization to 1.3.4-oxadiazoles (Kraft, Paul, & Hilgetag, 1971). Another study highlights its role in the synthesis of a new bifunctional amidination reagent, aimed at incorporating into proteins for spectroscopic determination without significantly reducing the enzymatic activity of modified enzymes (Müller & Pfleiderer, 1978).

Organic Synthesis

In organic synthesis, this compound has shown utility in forming stable ketene-N,O-acetals, which exhibit an unprecedented rearrangement to cyclic enamides under basic conditions, indicating a potential pathway for synthesizing complex organic molecules (Breuning & Häuser, 2007).

Anticancer Activity

A derivative of ethyl paraben, closely related to ethyl 4-hydroxybenzimidate hydrochloride, was utilized to synthesize novel hydrazide-hydrazones, demonstrating anticancer activity against liver cancer cell lines, providing insights into the design of potential anticancer agents (Han et al., 2020).

Safety And Hazards

Ethyl 4-hydroxybenzimidate hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

properties

IUPAC Name

ethyl 4-hydroxybenzenecarboximidate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(10)7-3-5-8(11)6-4-7;/h3-6,10-11H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSYNIFQPFOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583542
Record name 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxybenzimidate hydrochloride

CAS RN

54998-28-6
Record name 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxybenzimidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GB Phillips, GP Wei - Tetrahedron letters, 1996 - Elsevier
… cyclized with ethyl 4-hydroxybenzimidate hydrochloride, and cleaved with TFA to give the five benzimidazoles. Theses five products were analyzed by LC/MS and determined to be a …
Number of citations: 103 www.sciencedirect.com
X Zhao, Y Jie, MR Rosenberg, J Wan, S Zeng, W Cui… - Antiviral research, 2012 - Elsevier
… Commercially available ethyl 4-hydroxybenzimidate hydrochloride was reacted with 3 in the presence of sodium methoxide afford 18 (Arstad et al., 2006) with a yield of 64.9%. …
Number of citations: 64 www.sciencedirect.com
SES Ebrahimi - 1997 - search.proquest.com
Analogues of Hoechst 33258 have been designed and synthesized to incorporate a range of hydroxyl and alkoxyl functions in different positions of the phenolic group of the template …
Number of citations: 0 search.proquest.com
Y Hori, EV Bichenkova, AN Wilton, MN El-Attug… - Biochemistry, 2001 - ACS Publications
… To a solution of 3,3‘-diaminobenzidine (2.164 g, 10 mmol) in glacial acetic acid (40 mL) was added ethyl 4-hydroxybenzimidate hydrochloride (4.201 g, 20 mmol, 96% pure, Aldrich …
Number of citations: 32 pubs.acs.org

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